molecular formula C13H21N3O3S B13870723 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline

3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline

Cat. No.: B13870723
M. Wt: 299.39 g/mol
InChI Key: XVPJTWVNPIATAO-UHFFFAOYSA-N
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Description

3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H21N3O2S It is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(4-methylsulfonylpiperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethoxy group.

    4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a piperazine ring.

Uniqueness

3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline is unique due to the presence of both the piperazine ring and the ethoxy group, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that may not be possible with similar compounds.

Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

3-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]aniline

InChI

InChI=1S/C13H21N3O3S/c1-20(17,18)16-7-5-15(6-8-16)9-10-19-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3

InChI Key

XVPJTWVNPIATAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)N

Origin of Product

United States

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